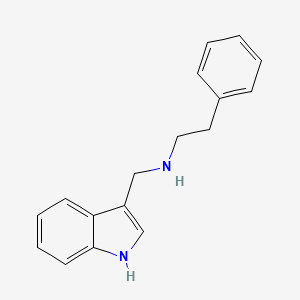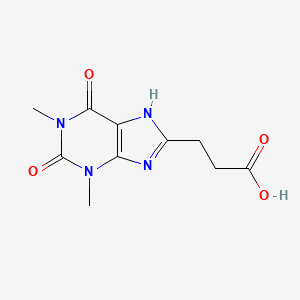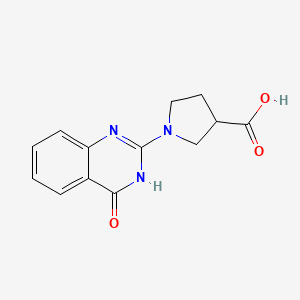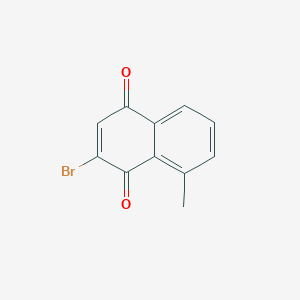
4-Iodo-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-methyl-1H-indole typically involves the iodination of 1-methylindole. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as silver sulfate or potassium iodate in an acidic medium . The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems and optimized reaction conditions can significantly improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction can lead to changes in the indole ring structure .
Applications De Recherche Scientifique
4-Iodo-1-methyl-1H-indole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Iodo-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl group influence its binding affinity and reactivity with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Methylindole: Lacks the iodine atom, resulting in different reactivity and applications.
4-Bromo-1-methyl-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
4-Iodoindole: Lacks the methyl group, affecting its biological activity and reactivity.
Propriétés
Formule moléculaire |
C9H8IN |
|---|---|
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
4-iodo-1-methylindole |
InChI |
InChI=1S/C9H8IN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 |
Clé InChI |
CACTZMLFYNYXAI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)



![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)


![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)
![tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11860136.png)

